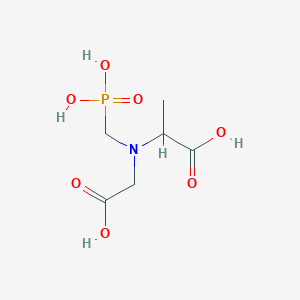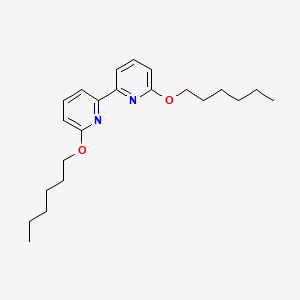
2,2'-Bipyridine, 6,6'-bis(hexyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 6,6’-bis(hexyloxy)-: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with hexyloxy groups attached at the 6 and 6’ positions. It is a bidentate chelating ligand, meaning it can form complexes with metal ions by donating two pairs of electrons from its nitrogen atoms. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bipyridine as the starting material.
Hexyloxy Substitution: The 6 and 6’ positions of the bipyridine are substituted with hexyloxy groups. This can be achieved through nucleophilic substitution reactions using hexyloxy halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- can undergo oxidation reactions, particularly when coordinated with transition metals. These reactions often result in the formation of metal-oxo complexes.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced metal complexes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed for substitution reactions.
Major Products:
Oxidation: Metal-oxo complexes.
Reduction: Reduced metal complexes.
Substitution: Derivatives with different functional groups replacing the hexyloxy groups.
科学的研究の応用
Chemistry: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their electronic, photophysical, and catalytic properties .
Biology: In biological research, metal complexes of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The ability to modulate metal ion availability in biological systems makes these complexes valuable tools in biochemical studies .
Medicine: The compound’s metal complexes are explored for their anticancer and antimicrobial activities. The unique properties of these complexes, such as their ability to generate reactive oxygen species, contribute to their therapeutic potential .
Industry: In industrial applications, 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is used in the development of advanced materials, including catalysts for chemical reactions and components in electronic devices .
作用機序
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can influence various chemical and biological processes. The chelation process involves the donation of electron pairs from the nitrogen atoms of the bipyridine rings to the metal ion, forming a five-membered chelate ring. This interaction can modulate the reactivity and stability of the metal ion, leading to various effects depending on the specific application .
類似化合物との比較
2,2’-Bipyridine: The parent compound without the hexyloxy substitutions. It is a widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine, which forms different coordination complexes due to the different positions of the nitrogen atoms.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability but a different ring structure.
Uniqueness: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is unique due to the presence of the hexyloxy groups, which can influence the solubility, steric properties, and electronic characteristics of the compound. These modifications can enhance the compound’s performance in specific applications, such as in the development of advanced materials and catalysts .
特性
CAS番号 |
96236-92-9 |
|---|---|
分子式 |
C22H32N2O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
2-hexoxy-6-(6-hexoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-17-25-21-15-11-13-19(23-21)20-14-12-16-22(24-20)26-18-10-8-6-4-2/h11-16H,3-10,17-18H2,1-2H3 |
InChIキー |
HKLDLXAOOYDGBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=N1)C2=NC(=CC=C2)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


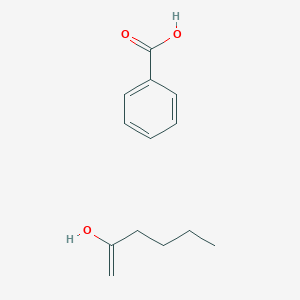
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
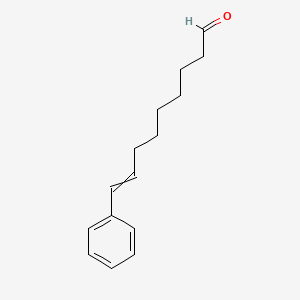
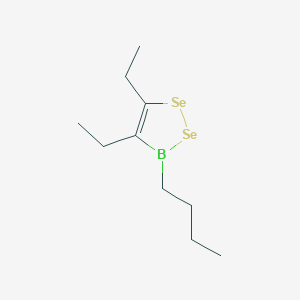
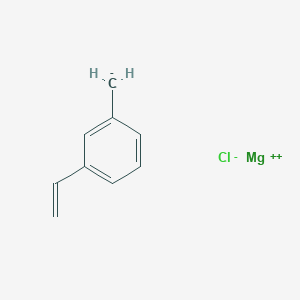
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
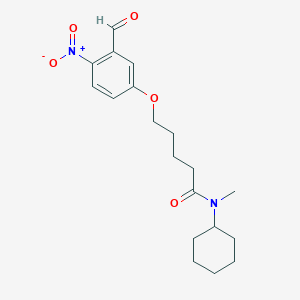

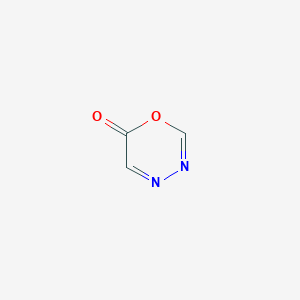
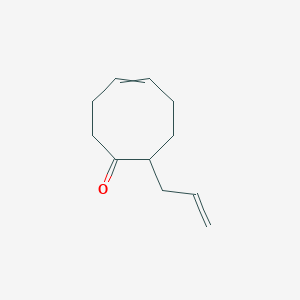
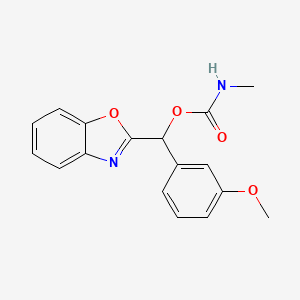

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
